
2-Bromo-6-chlorobenzoic acid
Overview
Description
2-Bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a suitable catalyst in an organic solvent. The reaction conditions are generally mild, and the process yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process starts with 2-chlorobenzoic acid, which is mixed with bromine and a catalyst in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted benzoic acids .
Scientific Research Applications
Organic Synthesis
2-Bromo-6-chlorobenzoic acid is widely utilized as an intermediate in organic synthesis. It can undergo various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.
- Suzuki-Miyaura Coupling Reactions : This reaction is instrumental in forming carbon-carbon bonds, leading to the synthesis of biaryl compounds.
- Reduction Reactions : It can be reduced to form different derivatives depending on the reducing agents used.
Pharmaceuticals
The compound plays a crucial role as an intermediate in the production of several pharmaceutical agents, particularly:
- Anti-inflammatory Agents : It is involved in synthesizing compounds that exhibit anti-inflammatory properties.
- Antiviral Agents : The compound has been explored for its potential in developing antiviral medications.
Agrochemicals
In agrochemical applications, this compound is used in synthesizing herbicides and pesticides. Its structural properties contribute to the effectiveness of these agrochemicals.
Material Science
The compound is also applied in material science for developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated promising activity:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential for developing new antimicrobial agents based on this compound's unique mechanism of action that inhibits bacterial cell wall synthesis .
Case Study 2: Cytotoxicity and Cancer Research
Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value around 25 µM. The mechanism involves apoptosis induction via the mitochondrial pathway, evidenced by increased caspase-3 activity and altered expression of pro-apoptotic and anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorobenzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-3-chlorobenzoic acid
Uniqueness
2-Bromo-6-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties .
Biological Activity
2-Bromo-6-chlorobenzoic acid (CAS Number: 93224-85-2) is an aromatic compound that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : CHBrClO
- Molecular Weight : 235.46 g/mol
- Appearance : White to orange to green powder or crystal
- Melting Point : 144.0 - 151.0 °C
- Purity : ≥97.5% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and chlorine substituents enhances its lipophilicity, allowing for better cell membrane penetration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogenic microorganisms:
- Bacterial Activity : The compound has demonstrated significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating its potential as an antibacterial agent .
- Antifungal Activity : It has shown antifungal properties against species such as Candida albicans, with MIC values suggesting effectiveness similar to established antifungal treatments .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .
Case Studies
- Antibacterial Efficacy Study :
- Antifungal Activity Assessment :
Research Findings
The following table summarizes key findings from recent research on the biological activity of this compound:
Activity Type | Target Organisms | MIC (μM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | |
Antifungal | Candida albicans | 6.5 | |
Anti-inflammatory | Pro-inflammatory cytokines | N/A |
Safety and Toxicity
While this compound shows promising biological activities, safety assessments are crucial for its therapeutic application. The compound is classified as causing skin and eye irritation upon contact, necessitating careful handling in laboratory settings . Further toxicological studies are required to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-6-chlorobenzoic acid with high regioselectivity?
- Methodological Answer : The compound is typically synthesized via halogenation of substituted benzoic acids. For example, bromination of 2-chlorobenzoic acid using bromine in acetic acid under controlled temperature (40–60°C) achieves regioselectivity at the ortho position. Alternatively, cross-coupling reactions (e.g., Suzuki coupling) using precursors like 2-bromo-6-chlorophenylboronic acid (CAS 1107580-65-3) and carbon monoxide can yield the target compound . Purification via recrystallization in ethanol/water mixtures (melting point 148–150°C ) ensures high purity.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>98% ).
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns: the aromatic protons adjacent to electron-withdrawing groups (Br, Cl) show deshielding (δ 7.5–8.5 ppm) .
- FT-IR to verify carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O peaks (~1680 cm⁻¹) .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (70:30 v/v) are optimal due to the compound’s moderate solubility in ethanol and low solubility in cold water. Gradual cooling from 80°C to 4°C yields needle-like crystals. Melting point consistency (148–150°C ) confirms purity. Avoid DMSO or DMF for crystallization due to high boiling points.
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing higher electron density at the carboxylic acid group, which directs nucleophilic attacks . Experimental validation via Heck or Ullmann reactions with aryl halides can assess reactivity trends .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from impurities or dynamic effects (e.g., rotameric equilibria). Strategies include:
- Variable-temperature NMR to identify rotational barriers in the carboxylic acid group.
- 2D NMR (COSY, HSQC) to confirm coupling between adjacent protons.
- Computational simulations (e.g., Gaussian) to predict splitting patterns and compare with experimental data .
Q. What strategies differentiate this compound’s reactivity from its structural analogs (e.g., 5-bromo-2-chlorobenzoic acid)?
- Methodological Answer : Comparative kinetic studies under identical conditions (e.g., esterification rates with methanol/H₂SO₄) reveal steric and electronic differences. For example, the ortho bromo group in 2-bromo-6-chloro derivatives increases steric hindrance, slowing esterification compared to meta-substituted analogs . X-ray crystallography can further analyze bond angles and intermolecular interactions influencing reactivity .
Properties
IUPAC Name |
2-bromo-6-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXUQODOUMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275018 | |
Record name | 2-bromo-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93224-85-2 | |
Record name | 93224-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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